molecular formula C8H6N4S B13974206 1H-Pyrazolo[4,3-g]benzothiazol-7-amine CAS No. 21444-02-0

1H-Pyrazolo[4,3-g]benzothiazol-7-amine

Cat. No.: B13974206
CAS No.: 21444-02-0
M. Wt: 190.23 g/mol
InChI Key: FLPFCYCICHEOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-g]benzothiazol-7-amine is a heterocyclic compound with the molecular formula C8H6N4S. It is characterized by a fused ring system comprising a pyrazole ring and a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-g]benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-g]benzothiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1H-Pyrazolo[4,3-g]benzothiazol-7-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-g]benzothiazol-7-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazolo[4,3-g]benzothiazol-7-amine is unique due to its specific ring fusion pattern and the presence of a benzothiazole ring.

Properties

CAS No.

21444-02-0

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

1H-pyrazolo[4,3-g][1,3]benzothiazol-7-amine

InChI

InChI=1S/C8H6N4S/c9-8-11-5-2-1-4-3-10-12-6(4)7(5)13-8/h1-3H,(H2,9,11)(H,10,12)

InChI Key

FLPFCYCICHEOBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)SC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.